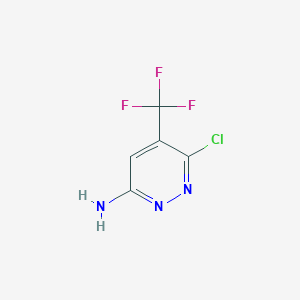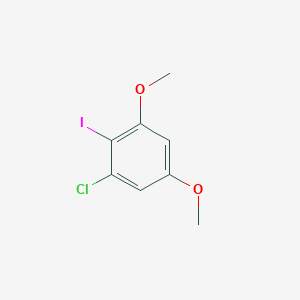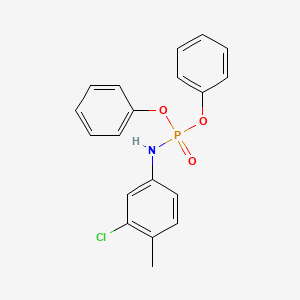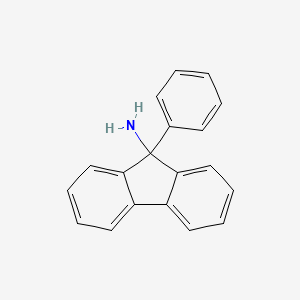
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a nitroso group, a mesityl group, and a chloroethyl group attached to the urea backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-chloroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced by treating the resulting urea derivative with a nitrosating agent such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Urea, 1-(2-chloroethyl)-3-mesityl-1-nitro-
Reduction: Urea, 1-(2-chloroethyl)-3-mesityl-1-amino-
Substitution: Urea, 1-(2-azidoethyl)-3-mesityl-1-nitroso-
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- has several applications in scientific research:
Biology: Studied for its potential as a DNA-alkylating agent, which can inhibit the growth of cancer cells.
Medicine: Investigated for its use in chemotherapy, particularly for treating brain tumors and other cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- involves the alkylation of DNA. The chloroethyl group forms a highly reactive ethylene iminium ion, which can alkylate the DNA bases, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The nitroso group can also release nitric oxide, which has various biological effects, including the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with a different alkylating group.
Fotemustine: A nitrosourea with a fluorinated alkylating group.
Uniqueness
Urea, 1-(2-chloroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which can influence its reactivity and biological activity. The mesityl group provides steric hindrance, which can affect the compound’s ability to interact with biological targets and may enhance its selectivity for certain types of cancer cells.
Eigenschaften
CAS-Nummer |
33022-06-9 |
|---|---|
Molekularformel |
C12H16ClN3O2 |
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
FBUJDSPUSQUDOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CCCl)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)





![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)

![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
